![molecular formula C22H31N3O3 B14015151 n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide CAS No. 51865-86-2](/img/structure/B14015151.png)
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide is a complex organic compound with a unique structure that includes cyclohexyl groups, a carbamoyl group, and a formyl(methyl)amino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of aniline with benzoyl chloride under basic conditions.
Introduction of the Formyl(methyl)amino Group: The formyl(methyl)amino group can be introduced via a formylation reaction using formic acid and formaldehyde in the presence of a catalyst.
Cyclohexylation: The cyclohexyl groups are introduced through a nucleophilic substitution reaction using cyclohexylamine and a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide undergoes various types of chemical reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[carboxyl(methyl)amino]benzamide.
Reduction: Formation of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[hydroxymethyl(methyl)amino]benzamide.
Substitution: Formation of nitro or halogenated derivatives of the benzamide core.
Scientific Research Applications
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide involves its interaction with specific molecular targets. The formyl(methyl)amino group can form hydrogen bonds with biological macromolecules, while the cyclohexyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- n-Cyclohexyl-n-(cyclohexylcarbamoyl)-2-(diphenylphosphino)benzamide
- Cyclohexyl n-cyclohexylcarbamate
Uniqueness
n-Cyclohexyl-n-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide is unique due to the presence of the formyl(methyl)amino group, which provides additional sites for hydrogen bonding and interaction with biological targets. This distinguishes it from similar compounds that may lack this functional group and, therefore, have different biological activities and applications.
Properties
CAS No. |
51865-86-2 |
|---|---|
Molecular Formula |
C22H31N3O3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-[formyl(methyl)amino]benzamide |
InChI |
InChI=1S/C22H31N3O3/c1-24(16-26)19-14-12-17(13-15-19)21(27)25(20-10-6-3-7-11-20)22(28)23-18-8-4-2-5-9-18/h12-16,18,20H,2-11H2,1H3,(H,23,28) |
InChI Key |
OGGKWBMRDABYCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)C(=O)N(C2CCCCC2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


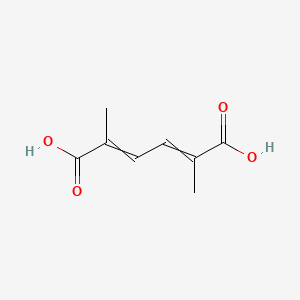
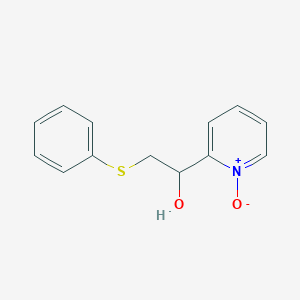
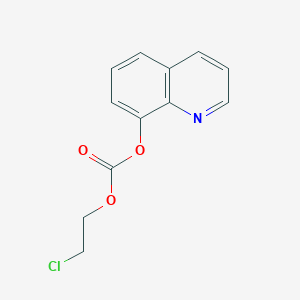
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)

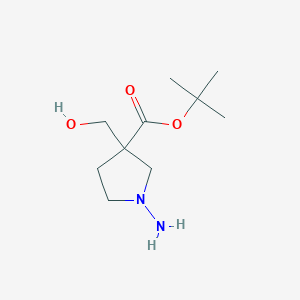
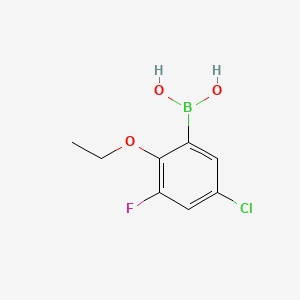
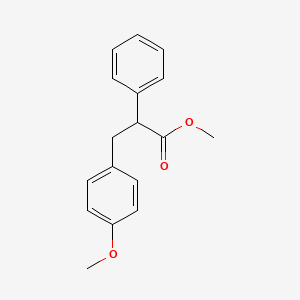


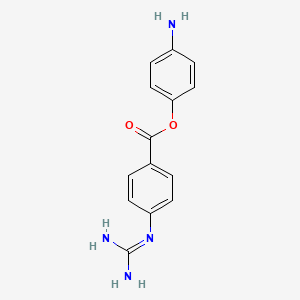

![4-Hydroxy-2-methyl-6-(oxan-4-YL)-6H,7H-pyrido[4,3-D]pyrimidin-7-one](/img/structure/B14015140.png)

